5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid
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Overview
Description
5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopenta[c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of 2,2,6,6-tetramethyl-4-oxopiperidine 1-oxyl with chlorine in aqueous sodium perchlorate, followed by ring contraction in the resulting 2,2,6,6-tetramethyl-1,4-dioxopiperidinium perchlorate in dilute perchloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate reagents and reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the cyclopenta[c]pyrrole ring system.
Common Reagents and Conditions
Common reagents used in these reactions include chlorine for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with chlorine can lead to the formation of 5,5-dimethyl-3-oxo-4,5-dihydro-3H-pyrrole 1-oxide .
Scientific Research Applications
5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid include:
- 5,5-Dimethyl-3-oxo-4,5-dihydro-3H-pyrrole 1-oxide
- Ethyl 5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific ring structure and the presence of the carboxylic acid functional group. This combination of features makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
535170-14-0 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5,5-dimethyl-4,6-dihydro-2H-cyclopenta[c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-10(2)3-6-5-11-8(9(12)13)7(6)4-10/h5,11H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
KZHLBAOKNYQDHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CNC(=C2C1)C(=O)O)C |
Origin of Product |
United States |
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